
抗坏血酸钙盐
描述
Ascorbic acid calcium salt, also known as Calcium ascorbate, is a compound with the molecular formula CaC12H14O12 . It is the calcium salt of ascorbic acid, one of the mineral ascorbates . It is approximately 10% calcium by mass . As a food additive, it has the E number E 302 . It is approved for use as a food in the EU, USA, and Australia and New Zealand .
Synthesis Analysis
The preparation method of calcium ascorbate involves reacting calcium ascorbate with carbonic acid . Specifically, 35.2 parts of calcium ascorbate are added to 35-70 parts of water, under room temperature-75 ℃, and reacted with 10-11 parts of calcium carbonate for 30-240 minutes . After the reaction reaches balance, an amount of milk of lime is added to make the reaction solution pH value reach 4.5-7.0 .Molecular Structure Analysis
The empirical formula of Ascorbic acid calcium salt is C12H14CaO12 · 2H2O . The molecular weight is 426.34 .Chemical Reactions Analysis
Ascorbic acid serves as a cofactor for a large family of dioxygenases which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . It is also a major antioxidant acting as a very effective scavenger of primary reactive oxygen species .Physical and Chemical Properties Analysis
Calcium ascorbate is soluble in water, with about 50 g dissolving in 100 mL . It is slightly soluble in alcohol and insoluble in ether . The molecular weight of Calcium ascorbate is 390.31 .科学研究应用
食品添加剂
抗坏血酸钙盐,也称为抗坏血酸钙,被广泛用作食品添加剂 . 它被认为在添加到食品或饮用水中时是安全有效的 . 它用于保持食品颜色,延长保质期,并防止微生物生长 .
营养来源
抗坏血酸钙是维生素 C 的有效来源 . 它通过钠依赖性主动转运过程从肠道吸收 . 在低剂量下,吸收几乎完全,直到达到饱和点,之后,未吸收物质的增加量会被排出 .
抗氧化剂
抗坏血酸也可以用作酶和其他生物活性成分的辅助因子,以间接发挥生物活性 . 它作为自由基清除剂和电子转移供体/受体直接表达其抗氧化特性 .
制药应用
抗坏血酸钙用于多种分析应用,包括药物释放测试、药物定性和定量分析方法开发 . 它也用于食品和饮料质量控制测试以及其他校准要求 .
增强植物耐盐性
研究发现,外源应用山梨醇螯合钙,其中包括抗坏血酸钙,可以增强油菜的耐盐性 . 它增加了油菜植物在盐胁迫下的生物量和可溶性糖含量,并降低了丙二醛、脯氨酸和可溶性蛋白含量 .
改善土壤性质
山梨醇螯合钙的应用在改善土壤性质和减轻盐胁迫方面也显示出希望 . 它增加了植物和土壤的钙浓度,并降低了钠浓度 . 此外,它改变了土壤酶活性以及根际微生物群落组成 .
安全和危害
Ascorbic acid and its salts, including calcium ascorbate, are generally recognized as safe substances for use as a chemical preservative in foods and as a nutrient or dietary supplement . The Cosmetic Ingredient Review states that ascorbic acid and its salts are safe for use in cosmetic and personal care products .
未来方向
Ascorbate has many biological activities that involve fundamental cellular functions such as gene expression, differentiation, and redox homeostasis . Future research could focus on the potential therapeutic strategies of improved efficacy and lower toxicity for the use of ascorbate, iron, and the iron–ascorbate complex in different clinical conditions based on their absorption, distribution, metabolism, excretion, toxicity (ADMET), pharmacokinetic, redox, and other properties .
作用机制
Target of Action
Ascorbic acid calcium salt, also known as calcium ascorbate, primarily targets a variety of fundamental cellular functions. It serves as a cofactor for a large family of dioxygenases , which control transcription, formation of the extracellular matrix, and epigenetic processes of histone and DNA demethylation . It also plays a role in gene expression, differentiation, and redox homeostasis .
Mode of Action
Calcium ascorbate interacts with its targets by serving as a cofactor, enabling these enzymes to carry out their functions . As an antioxidant, it acts as a very effective scavenger of primary reactive oxygen species . Additionally, the reduction of Fe (III) by ascorbate is important for cellular uptake of iron via DMT1 .
Biochemical Pathways
Ascorbic acid calcium salt affects multiple biochemical pathways. It is involved in the regulation of gene expression, differentiation, and redox homeostasis . It also plays a role in the formation of the extracellular matrix and in the epigenetic processes of histone and DNA demethylation . Furthermore, it is involved in the L-galactose pathway, which is the main pathway for AsA biosynthesis in plants .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion of ascorbic acid in humans is highly complex and unlike that of most low molecular weight compounds . The pharmacokinetic parameters of calcium after oral administration indicated that the calcium absorption was significantly different among different calcium salts . The absolute calcium bioavailability of calcium ascorbate was found to be greater than that of other calcium salts .
Result of Action
The action of ascorbic acid calcium salt results in a multitude of biochemical processes that are dependent on ascorbate in all nucleated human cells . It helps in maintaining normal levels of tocopherol (vitamin E)—the main lipid-soluble antioxidant . It also inhibits lipid peroxidation . Moreover, it can protect cellular macromolecules—proteins, lipids, carbohydrates, and nucleic acids—from oxidative damage .
Action Environment
The action of ascorbic acid calcium salt can be influenced by environmental factors. For instance, cells in typical cultures are severely deficient in ascorbate, which raises concerns about their ability to accurately recapitulate toxic and other responses in vivo . Moreover, ascorbic acid is widely acknowledged as the most effective growth regulator for mitigating the effects of salt stress .
生化分析
Biochemical Properties
Ascorbic acid calcium salt plays a crucial role in various biochemical reactions. It acts as a potent antioxidant, protecting cells and tissues from damage caused by free radicals. It also serves as a cofactor for a large family of dioxygenases, which are enzymes involved in the hydroxylation of proline and lysine residues in collagen synthesis . Additionally, ascorbic acid calcium salt interacts with iron-containing proteins, facilitating the reduction of ferric ions to ferrous ions, which is essential for iron absorption and metabolism . The compound also enhances the activity of enzymes involved in the synthesis of neurotransmitters and hormones .
Cellular Effects
Ascorbic acid calcium salt has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it enhances the expression of genes involved in collagen synthesis, thereby promoting skin and joint health . It also plays a role in the regulation of redox homeostasis by reducing reactive oxygen species (ROS) and protecting cells from oxidative stress . Furthermore, ascorbic acid calcium salt supports immune function by enhancing the activity of immune cells and promoting the production of cytokines .
Molecular Mechanism
The molecular mechanism of ascorbic acid calcium salt involves several key interactions at the molecular level. It acts as an electron donor, participating in redox reactions that neutralize ROS and regenerate other antioxidants . The compound also binds to specific enzymes, such as prolyl hydroxylase and lysyl hydroxylase, to facilitate the hydroxylation of collagen . Additionally, ascorbic acid calcium salt influences gene expression by modulating the activity of transcription factors and epigenetic regulators . These interactions contribute to its overall antioxidant and pro-collagen effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ascorbic acid calcium salt can vary over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light, heat, or air . Over time, the degradation of ascorbic acid calcium salt can lead to a decrease in its antioxidant activity and effectiveness . Long-term studies have shown that continuous supplementation with ascorbic acid calcium salt can maintain cellular function and support overall health . The stability and efficacy of the compound may be influenced by storage conditions and formulation.
Dosage Effects in Animal Models
The effects of ascorbic acid calcium salt vary with different dosages in animal models. At low to moderate doses, the compound has been shown to support immune function, enhance collagen synthesis, and protect against oxidative stress . At high doses, ascorbic acid calcium salt can have toxic effects, including gastrointestinal disturbances and kidney stones . Studies have also indicated that there may be a threshold effect, where the benefits of the compound plateau at a certain dosage, and higher doses do not provide additional benefits .
Metabolic Pathways
Ascorbic acid calcium salt is involved in several metabolic pathways. It is a key player in the biosynthesis of collagen, carnitine, and neurotransmitters . The compound interacts with enzymes such as prolyl hydroxylase and lysyl hydroxylase, which are involved in collagen synthesis . It also participates in the regeneration of other antioxidants, such as glutathione and vitamin E . Additionally, ascorbic acid calcium salt influences metabolic flux by modulating the activity of enzymes involved in energy production and redox balance .
Transport and Distribution
The transport and distribution of ascorbic acid calcium salt within cells and tissues are facilitated by specific transporters and binding proteins. The compound is absorbed in the intestinal lumen and transported to various organs through sodium vitamin C transporters (SVCTs) . Within cells, ascorbic acid calcium salt is distributed to different compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The localization and accumulation of the compound are influenced by factors such as membrane potential, pH gradients, and the presence of specific transporters .
Subcellular Localization
Ascorbic acid calcium salt exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it participates in redox reactions and antioxidant defense . It is also found in the mitochondria, where it supports energy production and protects against oxidative damage . Additionally, ascorbic acid calcium salt is present in the endoplasmic reticulum, where it plays a role in protein folding and post-translational modifications . The subcellular localization of the compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Ascorbic acid calcium salt can be achieved through a simple reaction between Ascorbic acid and Calcium hydroxide.", "Starting Materials": [ "Ascorbic acid", "Calcium hydroxide", "Distilled water" ], "Reaction": [ "Dissolve 10 g of Ascorbic acid in 100 mL of distilled water.", "Add 10 g of Calcium hydroxide to the Ascorbic acid solution and stir until completely dissolved.", "Heat the mixture to 60-70°C and maintain the temperature for 30 minutes.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with distilled water and dry it in an oven at 60°C for 2 hours.", "The resulting product is Ascorbic acid calcium salt." ] } | |
CAS 编号 |
5743-27-1 |
分子式 |
C6H8CaO6 |
分子量 |
216.20 g/mol |
IUPAC 名称 |
calcium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;dihydrate |
InChI |
InChI=1S/C6H8O6.Ca/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/t2-,5+;/m0./s1 |
InChI 键 |
DYUQIXOTDWLZOA-RXSVEWSESA-N |
手性 SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.[Ca] |
SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Ca+2] |
规范 SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.[Ca] |
颜色/形态 |
White crystalline powder |
| 5743-27-1 | |
物理描述 |
White odorless solid; Soluble in water; [HSDB] White odorless powder; Partially soluble in water; [MSDSonline] |
保质期 |
AQ SOLN ... OXIDIZE QUICKLY. AFTER PROLONGED STORAGE CALCIUM OXALATE MAY PRECIPITATE. |
溶解度 |
INSOL IN ETHER Freely sol in H2O; practically insol in methanol, ethanol |
同义词 |
calcium ascorbate Ester C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


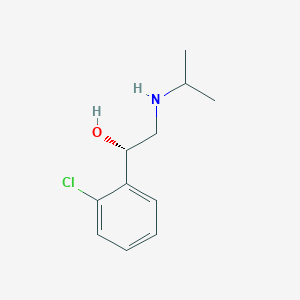
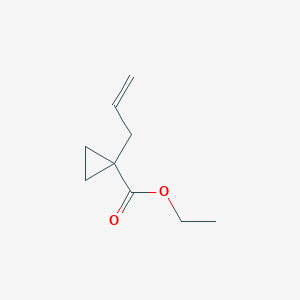
![[(2R,3S,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-2-[(2S)-3-[[(2R,3S)-5-[[(2R,3R)-1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B1252927.png)
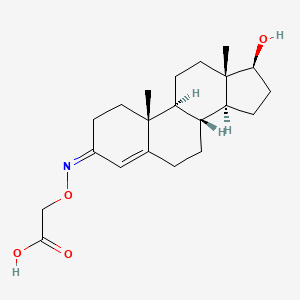

![(2S,3R)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1252930.png)
![(1r,6s)-3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B1252932.png)
![Cyclopenta[cd]pentalene](/img/structure/B1252933.png)

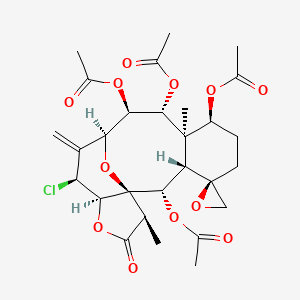
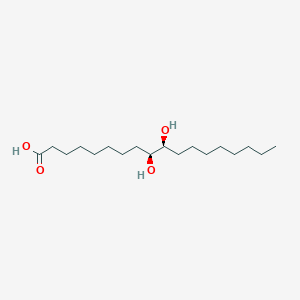
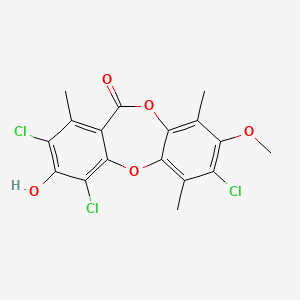
![4,10,11,11-Tetramethyltricyclo[5.3.1.0^{1,5}]undec-4-en-3-one](/img/structure/B1252947.png)
![(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline](/img/structure/B1252948.png)
